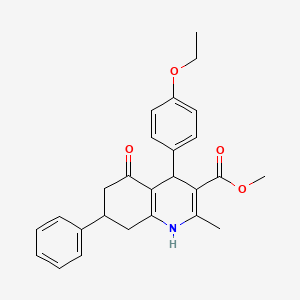
Methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines
Preparation Methods
The synthesis of Methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline ring system .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as:
- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical reactivity .
Biological Activity
Methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological assays.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C26H27NO4
- Molar Mass : 417.49688 g/mol
- CAS Number : 330674-39-0
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for various bacterial strains has been documented, demonstrating the compound's bacteriostatic and bactericidal effects.
| Microorganism | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|
| E. coli ATCC 25922 | 0.4 | 12.5 |
| P. aeruginosa ATCC 27853 | 0.2 | 12.5 |
| S. aureus ATCC 25923 | 6.25 | 13.12 |
This table summarizes the antimicrobial efficacy of related compounds and suggests a similar potential for methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl derivatives.
Anticancer Activity
The compound's structural analogs have been explored for their anticancer properties. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo derivatives. Research has established that modifications at specific positions on the quinoline ring influence pharmacological outcomes significantly.
-
Substituents at the Phenyl Ring :
- Hydroxyl and methoxy groups enhance antimicrobial and anticancer activities.
- Electron-withdrawing groups like nitro can increase cytotoxicity.
-
Alkyl Chain Variations :
- The length and branching of alkyl chains can affect lipophilicity and bioavailability.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
-
Antimicrobial Efficacy :
A study demonstrated that a similar hexahydroquinoline derivative showed significant reduction in biofilm formation in Staphylococcus aureus, indicating potential applications in treating infections associated with biofilms . -
Cytotoxic Effects :
Another investigation reported that modifications to the phenyl group resulted in enhanced cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values in low micromolar ranges .
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H27NO4/c1-4-31-20-12-10-18(11-13-20)24-23(26(29)30-3)16(2)27-21-14-19(15-22(28)25(21)24)17-8-6-5-7-9-17/h5-13,19,24,27H,4,14-15H2,1-3H3 |
InChI Key |
PFISDCZQAMSTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















